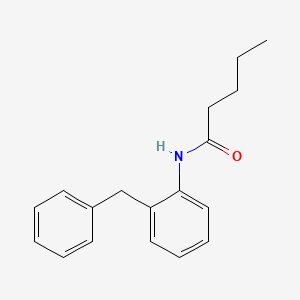

N-(2-benzylphenyl)pentanamide

Overview

Description

Synthesis Analysis

The synthesis of N-substituted benzyl amides, including compounds similar to N-(2-benzylphenyl)pentanamide, involves amidation reactions of various benzylamines with pentanoic acid and other acids, utilizing p-toluenesulfonic acid as a catalyst in toluene. These methods have yielded new compounds, with yields ranging from 10.7% to 22.3% (Liu Yue-ji, 2015).

Molecular Structure Analysis

The structural characterization of N-(2-benzylphenyl)pentanamide and related compounds typically employs spectroscopic techniques such as FT-IR, NMR, and UV spectroscopy. For example, a study on a similar compound, (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine, utilized these techniques alongside density functional theory (DFT) calculations to analyze the molecule's geometry and vibrational frequencies (M. Karabacak et al., 2012).

Chemical Reactions and Properties

Lead tetraacetate reactions with primary carboxamides, including pentanamide, have been shown to yield acylamines through transformations that may involve intermediate formation of alkyl isocyanates via Curtius rearrangement of acylnitrene (B. Acott, A. Beckwith, A. Hassanali, 1968).

Physical Properties Analysis

The physical properties of N-(2-benzylphenyl)pentanamide and analogous compounds can be inferred from their crystal structures and powder X-ray diffraction data. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide reveals insights into the molecular packing and hydrogen bonding interactions, which are crucial for understanding the compound's physical properties (P. Sharma et al., 2016).

Chemical Properties Analysis

Studies on the chemical properties of N-(2-benzylphenyl)pentanamide and related compounds often focus on their reactivity, as seen in their involvement in lead tetraacetate reactions. The formation of acylamines from primary carboxamides when treated with lead tetraacetate indicates a propensity for participating in complex chemical transformations, which is a key aspect of their chemical behavior (B. Acott, A. Beckwith, A. Hassanali, 1968).

Scientific Research Applications

Antimicrobial Resistance Studies

Research on N-(2-benzylphenyl)pentanamide has contributed to understanding the mechanisms of antimicrobial resistance, particularly in the context of penicillin-resistant strains of Neisseria gonorrhoeae. These strains produce altered forms of penicillin-binding proteins (PBPs) with decreased affinity for the antibiotic, a phenomenon that underscores the evolutionary impact of antibiotic use and the necessity for novel therapeutic strategies (Spratt, 1988).

Chemical Synthesis and Transformation

The molecule has been involved in the study of chemical reactions, such as the formation of acylamines from primary carboxamides, showcasing its role in organic synthesis and chemical transformation processes. Such studies provide insights into reaction mechanisms and potential applications in developing new chemical entities (Acott, Beckwith, & Hassanali, 1968).

Pharmacological Research

N-(2-benzylphenyl)pentanamide and its derivatives have been the subject of pharmacological research, demonstrating significant potential in the development of novel therapeutics. For instance, derivatives have shown varied anticholinergic activities, which could inform the development of treatments for conditions such as overactive detrusor syndrome (Oyasu et al., 1994).

Anthelmintic Properties

A simplified derivative of N-(2-benzylphenyl)pentanamide, N-(4-methoxyphenyl)pentanamide, has displayed anthelmintic properties against the nematode Toxocara canis, suggesting a pipeline for discovering novel anthelmintic agents. This highlights the compound's potential in addressing parasitic infections, a major global health concern (Silva et al., 2022).

Environmental and Analytical Chemistry

The molecule has been utilized in studies focusing on environmental and analytical chemistry, such as the analysis and stability of aldehydes and terpenes in electropolished canisters. Such research is crucial for understanding pollutant dynamics and developing methods for environmental monitoring and remediation (Batterman, Zhang, & Baumann, 1998).

Viral Protease Inhibition

N-(2-benzylphenyl)pentanamide derivatives have been investigated for their inhibitory effects on the Zika virus NS2B-NS3 protease complex, offering a promising avenue for antiviral drug development. This research underscores the compound's relevance in responding to viral threats and designing inhibitors to combat emerging infectious diseases (Singh, Merugu, & Solanki, 2017).

properties

IUPAC Name |

N-(2-benzylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-13-18(20)19-17-12-8-7-11-16(17)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQTUHOXIZQJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzylphenyl)pentanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)

![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)

![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)